molecular formula C21H18N2O3 B4853698 3-benzamido-N-(3-methoxyphenyl)benzamide

3-benzamido-N-(3-methoxyphenyl)benzamide

Cat. No.: B4853698
M. Wt: 346.4 g/mol
InChI Key: UKQMACZBQJBLQG-UHFFFAOYSA-N
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Description

3-Benzamido-N-(3-methoxyphenyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzamido group at the 3-position and a 3-methoxyphenyl group at the N-position. The compound has garnered interest in agrochemical research, particularly as a precursor or analog of meta-diamide insecticides such as broflanilide (Table 1) . Its structural flexibility allows for modifications that enhance target binding or metabolic stability, making it a scaffold of interest in drug and pesticide design.

Properties

IUPAC Name

3-benzamido-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-19-12-6-11-18(14-19)23-21(25)16-9-5-10-17(13-16)22-20(24)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQMACZBQJBLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 3-methoxyaniline attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the benzamide moieties can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(3-methoxyphenyl)benzamide.

    Reduction: Formation of 3-benzamido-N-(3-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-benzamido-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For example, it can act as a noncompetitive antagonist for certain receptors by binding to a site within the receptor channel, thereby blocking its function. This interaction can inhibit the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Agrochemical Potency :

  • Broflanilide and its metabolite DM-8007 exhibit superior insecticidal activity compared to 3-benzamido-N-(3-methoxyphenyl)benzamide. The introduction of fluorine and bromine atoms in DM-8007 enhances lipophilicity and target binding, critical for pesticidal efficacy .
  • In contrast, the methoxy group in this compound may reduce metabolic degradation, as seen in similar compounds with electron-donating substituents .

Receptor Selectivity :

  • SC211, a piperazine-substituted analog, shows high affinity for D4R (Tanimoto similarity score = 0.19), whereas this compound lacks significant dopamine receptor activity, highlighting the importance of the piperazine moiety in neuroactive compounds .

Tubulin Binding :

  • Derivatives with trifluoromethyl or chloro substituents (e.g., N-(3-trifluoromethylphenyl)benzamide) demonstrate potent tubulin inhibition, whereas the methoxy group in the target compound may reduce steric hindrance, favoring interactions in alternative binding pockets .

Table 2: Physicochemical Properties of Selected Analogues

Compound log P Molecular Weight (g/mol) Key Synthetic Route
This compound ~3.5* 376.4 Amide coupling (3-nitrobenzoic acid → reduction → benzamidation)
Broflanilide 4.8 663.1 Multi-step halogenation/fluorination
DM-8007 5.2 627.6 Oxidative metabolism of broflanilide
3-Chloro-N-(3-methoxyphenyl)benzamide 3.1 275.7 Direct chlorination of benzoyl chloride

*Estimated based on analogous structures.

Key Insights:

  • log P and Bioavailability : The higher log P of broflanilide and DM-8007 correlates with their enhanced membrane permeability and insecticidal activity compared to the less lipophilic this compound .
  • Synthetic Accessibility : The target compound’s synthesis mirrors methods for fluorinated benzamides (e.g., reduction of nitro groups followed by amidation), but avoids complex halogenation steps required for broflanilide .

Molecular Interactions and Docking Studies

  • Glucokinase Activation : Sulfamoyl benzamide derivatives (e.g., compound 10 in ) form hydrogen bonds with Arg63 in glucokinase, a feature shared with this compound’s amide group. However, the methoxy substituent may sterically hinder binding in some conformations .
  • Tubulin Binding : Analogues with halogen substituents (e.g., 3-chloro or trifluoromethyl) exhibit stronger van der Waals interactions with tubulin’s hydrophobic pockets compared to the methoxy group, which prioritizes hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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